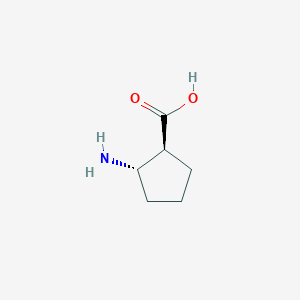

(1S,2S)-2-Aminocyclopentanecarboxylic acid

説明

Significance of Conformationally Restricted Amino Acids in Peptide Science

Conformationally restricted amino acids are non-natural amino acids where the rotational freedom of the molecule is significantly reduced, often by the presence of a cyclic structure. lifechemicals.com This rigidity is of paramount importance in peptide science for several reasons. By incorporating these constrained residues into a peptide backbone, researchers can induce and stabilize specific secondary structures, such as helices and turns. nih.govnih.gov This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as the entropic cost of binding is reduced. acs.org

Furthermore, peptides constructed with these non-natural amino acids, often termed peptidomimetics or foldamers, exhibit increased resistance to enzymatic degradation by proteases. rsc.orgmdpi.com This enhanced stability is a crucial attribute for the development of peptide-based drugs with improved pharmacokinetic profiles. mdpi.com The ability to dictate the three-dimensional shape of a peptide allows for the rational design of molecules that can mimic or block biological interactions, such as protein-protein interactions. nih.gov

Overview of Alicyclic β-Amino Acid Scaffolds in Medicinal Chemistry

The structural element of alicyclic β-amino acids has been associated with a range of biological effects. nih.gov For instance, certain 5- and 6-membered ring structures have demonstrated unique antifungal activity. nih.gov Their incorporation into peptide sequences can lead to compounds with a variety of therapeutic applications, from antimicrobial agents to central nervous system drugs. mdpi.comnih.gov The development of synthetic methodologies to access all possible stereoisomers of these compounds, such as 2-aminocyclopentanecarboxylic acid (ACPC), has created a "toolbox" for chemists to systematically explore their potential in designing molecules with well-defined three-dimensional structures and predictable functions. nih.govacs.org

Historical Context of (1S,2S)-2-Aminocyclopentanecarboxylic Acid in Academic Research

The interest in cyclic β-amino acids, including this compound, has grown significantly over the past few decades. rsc.org This particular stereoisomer, also known as (+)-Transpentacin, is a key member of the 2-aminocyclopentanecarboxylic acid (ACPC) family. nih.gov Historically, research into these compounds was driven by the discovery of naturally occurring molecules with interesting biological activities, such as the antifungal antibiotic cispentacin, which is the (1R,2S) stereoisomer. rsc.orgnih.gov

Academic research has established that (1S,2S)-2-ACPC is a powerful building block for inducing helical folds in peptides. researchgate.net When incorporated into peptides in combination with α-amino acids (α/β-peptides), it strongly promotes the formation of unique helical structures. researchgate.net Seminal work in the field of foldamers—oligomers with a high propensity to adopt a specific, compact conformation—identified ACPC as a preferred building block due to its high conformational stability and compatibility with standard solid-phase peptide synthesis techniques. nih.gov This has led to extensive investigation into its use for creating novel peptide architectures with diverse and unique properties. nih.gov

Detailed Research Findings on this compound

Extensive research has elucidated the profound impact of incorporating this compound into peptide chains. Its rigid cyclopentane (B165970) ring structure restricts the backbone torsion angles, thereby directing the folding of the peptide into predictable and stable secondary structures.

One of the most significant findings is the ability of (1S,2S)-2-ACPC to induce the formation of novel helical structures when placed periodically within a peptide sequence. For example, introducing this residue at every third position in a sequence of α-amino acids can give rise to unique helices known as the 10/11/11-helix and the 14-helix. researchgate.net The 14-helix is characterized by an i, i+4 hydrogen bonding pattern, similar to the classic α-helix found in proteins. researchgate.net In contrast, oligomers composed solely of trans-2-aminocyclopentanecarboxylic acid have been shown to form a different, unprecedented helical structure known as the 12-helix, which is defined by a series of 12-membered ring hydrogen bonds.

The table below summarizes key physical and structural data for this compound and its protected derivatives, which are commonly used in synthesis.

| Property | This compound | Boc-(1S,2S)-ACPC | Fmoc-(1S,2S)-ACPC |

| Molecular Formula | C6H11NO2 | C11H19NO4 | C21H21NO4 |

| Molecular Weight | 129.16 g/mol | 229.28 g/mol | 351.4 g/mol |

| CAS Number | 64191-13-5 | 143679-80-5 | 359586-64-4 |

| Appearance | Not specified | White solid | White solid |

| Primary Application | Building block | Intermediate in pharmaceutical synthesis | Peptide synthesis |

Data sourced from multiple chemical suppliers and databases. nih.govchemimpex.com

Spectroscopic data from nuclear magnetic resonance (NMR) studies have been crucial in confirming the structure and purity of synthesized ACPC stereoisomers and the peptides containing them. For the salt form of this compound, characteristic proton (¹H) and carbon (¹³C) NMR signals have been reported, confirming its specific stereochemistry. nih.govacs.org

¹H NMR Data (400 MHz, D₂O) for (1S,2S)-2-ACPC Salt nih.govacs.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.88 | q | 1H | CHNH₂ |

| 2.90–2.97 | m | 1H | CHCO₂H |

| 2.13–2.23 | m | 2H | CH₂ |

¹³C NMR Data (100 MHz, D₂O) for (1S,2S)-2-ACPC Salt nih.govacs.org

| Chemical Shift (δ) ppm |

|---|

| 177.1 |

| 53.9 |

| 48.2 |

| 30.4 |

| 28.6 |

The development of scalable synthetic routes to produce all four stereoisomers of ACPC has been a significant achievement, providing researchers with the necessary tools to systematically investigate the structure-activity relationships of peptides containing these residues. nih.govacs.org These synthetic efforts underscore the high interest in ACPC as a valuable component in the construction of peptide foldamers with potential applications ranging from new materials to therapeutic agents. nih.gov

特性

IUPAC Name |

(1S,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451143 | |

| Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64191-13-5 | |

| Record name | Transpentacin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANSPENTACIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1s,2s 2 Aminocyclopentanecarboxylic Acid and Its Derivatives

Stereoselective Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acidnih.govacs.orgnih.govelsevierpure.com

The creation of stereochemically pure (1S,2S)-2-Aminocyclopentanecarboxylic acid and its derivatives is a critical challenge in organic synthesis, addressed through various stereoselective techniques. A notable achievement in this area is the development of a scalable synthesis that can produce all four stereoisomers of ACPC from a single, common precursor, thereby avoiding the need for hazardous reagents, high-pressure equipment, or complex chromatographic separations. acs.org This approach underscores the efficiency and elegance of modern synthetic chemistry in accessing stereochemically complex molecules. acs.org

Enantioselective Approaches to trans-2-Aminocyclopentanecarboxylic Acidnih.govacs.orgacs.org

The synthesis of the trans-isomer, this compound, has been accomplished through an efficient, scalable route. nih.govacs.orgacs.orgnih.gov A key strategy involves the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate. This reaction utilizes a chiral auxiliary, (S)-1-phenylethylamine, to introduce the desired stereochemistry. The initial reaction produces a mixture of two diastereomeric β-amino esters, Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate and its (1R,2S) counterpart. nih.gov

These diastereomers can be separated. The desired (S,S,S) intermediate is then subjected to a two-step conversion process. First, hydrogenolysis is performed using a palladium on activated carbon catalyst to cleave the (S)-1-phenylethyl group from the amine. nih.govacs.org Following the removal of the chiral auxiliary, the ethyl ester is hydrolyzed using hydrochloric acid. nih.govacs.org This sequence yields the final product, this compound, as a salt. nih.govacs.org

Table 1: Key Steps in the Synthesis of this compound

| Step | Reactants | Key Reagents | Product |

|---|---|---|---|

| Reductive Amination | Ethyl 2-oxocyclopentanecarboxylate, (S)-1-phenylethylamine | Sodium ethoxide | Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate |

| Hydrogenolysis | Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate hydrobromide | H₂, 10% Pd/C | Ethyl (1S,2S)-2-aminocyclopentanecarboxylate |

| Hydrolysis | Ethyl (1S,2S)-2-aminocyclopentanecarboxylate | 10% HCl | This compound |

Data derived from a scalable synthesis protocol. nih.govacs.org

Enantioselective Approaches to cis-2-Aminocyclopentanecarboxylic Acidnih.govacs.orgrsc.org

The same synthetic pathway that yields the trans-isomers of ACPC can be leveraged to produce the cis-isomers. acs.org The initial diastereoselective reductive amination provides a mixture from which the (R,S,S) diastereomer of the intermediate amino ester can be isolated. nih.gov This intermediate is then treated with dibenzoyl-D-tartaric acid to facilitate separation. acs.org

Once the pure (R,S,S) diastereomer is obtained, it undergoes the same sequence of hydrogenolysis and ester hydrolysis as its trans counterpart. nih.govacs.org This process efficiently yields the (1R,2S)-2-aminocyclopentanecarboxylic acid, demonstrating the utility of this synthetic platform for accessing the full spectrum of ACPC stereoisomers from a common starting point. acs.org

Enzymatic Resolution Techniques for Enantiomeric Puritynih.govnih.govcat-online.com

Enzymatic resolution is a powerful strategy for achieving high enantiomeric purity in chemical synthesis. nih.gov This technique relies on the exquisite stereoselectivity of enzymes, which can differentiate between the two enantiomers of a racemic compound. nih.gov In a typical kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically pure. nih.gov Hydrolases are a class of enzymes frequently used for this purpose. nih.gov

While enzymatic methods are a cornerstone of asymmetric synthesis, non-enzymatic analytical techniques are crucial for verifying the enantiomeric purity of the final products. nih.govnih.govcat-online.com High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method. cat-online.com Another advanced technique involves hydrolyzing a peptide and then using HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) for precise quantitation of the D- and L-amino acids. nih.gov Furthermore, NMR-based methods have been developed for the direct and rapid assessment of enantiomeric purity, for instance, by using a chiral complexing agent like quinine (B1679958) with Fmoc-protected ACPC isomers. nih.gov

Reductive Amination Strategies in Synthesisnih.govjocpr.comnih.govyoutube.com

Reductive amination is a versatile and fundamental transformation in organic chemistry for the formation of amines. jocpr.com The reaction proceeds in two stages: the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. jocpr.comyoutube.com This method is central to the synthesis of ACPC, where ethyl 2-oxocyclopentanecarboxylate is reacted with an amine. nih.gov

The choice of reducing agent is critical for the reaction's success, especially in one-pot procedures. youtube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are particularly effective because they selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound, preventing unwanted side reactions. youtube.com More recent advancements in reductive amination include the use of carboxylic acids as the electrophile, which react with an amine in a silane-mediated amidation, followed by a zinc-catalyzed reduction of the resulting amide. nih.govrsc.org

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Can reduce the starting aldehyde/ketone; typically used in a two-step process. youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder agent; selective for the iminium ion, allowing for one-pot synthesis. youtube.com |

| Hydrogen (H₂) with Metal Catalyst (Pd, Pt) | Used for the reduction of the C=N bond; useful when other functional groups are sensitive to hydrides. youtube.com |

| Phenylsilane with Zinc Acetate (Zn(OAc)₂) | Used in a modern variant for the reductive amination of carboxylic acids. nih.govrsc.org |

Ring-Closing Metathesis for Carbocyclic β-Amino Acid Formationacs.orgnih.govwikipedia.orgorganic-chemistry.org

Ring-closing metathesis (RCM) is a powerful reaction used to synthesize unsaturated rings, ranging in size from five to over 30 members. wikipedia.orgorganic-chemistry.org The reaction employs metal catalysts, most notably ruthenium-based Grubbs catalysts, to facilitate the intramolecular reaction between two terminal alkene groups on a single molecule. wikipedia.orgorganic-chemistry.org This process forms a new carbon-carbon double bond within the ring and releases volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

In the context of synthesizing carbocyclic β-amino acids, RCM provides a robust method for creating the ring structure. acs.org The strategy involves first synthesizing an acyclic precursor that contains two olefinic side chains. acs.org For example, a peptide can be assembled using allylglycine residues to introduce the necessary terminal alkenes. acs.org Subsequent treatment with a Grubbs catalyst initiates the RCM reaction, cyclizing the precursor to form the desired carbocyclic amino acid derivative. acs.org This approach is valued for its ability to create stable, protease-resistant carbon-carbon bonds within a peptide backbone. nih.gov

Aza-Michael Functionalization and Conjugate Addition Approachesfrontiersin.orgnih.govnih.gov

The aza-Michael addition, or conjugate addition of an amine, is a fundamental carbon-nitrogen bond-forming reaction. nih.gov It involves the addition of a nitrogen nucleophile (such as a primary or secondary amine) to an α,β-unsaturated carbonyl compound. frontiersin.orgnih.gov This reaction is highly valuable for synthesizing β-amino carbonyl compounds, which are precursors to β-amino acids. nih.gov

For the synthesis of chiral molecules like this compound, asymmetric aza-Michael reactions are employed. nih.gov These are often facilitated by organocatalysts, such as those derived from cinchona alkaloids, which can effectively control the stereochemical outcome of the reaction and lead to products with high enantiomeric excess. nih.gov The aza-Michael addition can also be the first step in a cascade reaction sequence. nih.gov Following the initial conjugate addition, a subsequent intramolecular cyclization can occur, providing a direct route to functionalized cyclic structures like N-alkyl-pyrrolidones. nih.gov This strategy represents an efficient method for constructing heterocyclic and carbocyclic systems from simple, unsaturated precursors. nih.gov

Synthesis of Polyhydroxylated this compound Derivatives

The synthesis of polyhydroxylated this compound (ACPC) derivatives often leverages the inherent chirality and dense functionality of carbohydrates. nih.govacs.org Sugars such as D-mannose, D-galactose, and D-glucose serve as versatile starting materials for stereoselective syntheses. nih.govmdpi.com

One prominent strategy involves a sequence of key reactions, including the ring-closing metathesis (RCM) of a highly functionalized diene intermediate derived from a protected hexose. acs.org This is followed by a stereoselective aza-Michael functionalization of the resulting α,β-unsaturated cyclopentene (B43876) carboxylic acid ester to introduce the amino group. nih.govacs.org This approach is designed to be broadly applicable to various hexoses, allowing access to a wide range of stereoisomers. acs.org For example, derivatives of (1S,2S)-2-ACPC have been successfully synthesized starting from protected D-mannose and D-galactose. nih.gov

An alternative approach utilizes nitro sugars. mdpi.com A reported synthesis starting from D-glucose involves its transformation into a nitroolefin. mdpi.com An intramolecular Henry reaction (a nitro-aldol reaction) generates a cyclic nitro carbasugar, which serves as a key intermediate. mdpi.com The nitro and another precursor group are then converted into the final amino and ester functionalities of the target polyhydroxylated β-amino acid. mdpi.com For instance, the catalytic hydrogenation of a nitro ester intermediate reduces the nitro group to an amine, which can then be protected to yield the desired product. mdpi.com

Table 1: Examples of Polyhydroxylated (1S,2S)-2-ACPC Derivative Synthesis

| Starting Material | Key Synthetic Steps | Resulting Derivative Type | Reference(s) |

| Protected D-Mannose | Ring-Closing Metathesis (RCM), Aza-Michael Amination | Polyhydroxylated Cyclopentane (B165970) β-Amino Acid | nih.gov, acs.org |

| Protected D-Galactose | Ring-Closing Metathesis (RCM), Aza-Michael Amination | Polyhydroxylated Cyclopentane β-Amino Acid | nih.gov, acs.org |

| D-Glucose | Transformation to Nitroolefin, Intramolecular Henry Reaction, Catalytic Hydrogenation | Polyhydroxylated Cyclopentane β-Amino Acid | mdpi.com |

Preparation of Functionalized this compound Analogues

The introduction of functional groups and side chains onto the cyclopentane ring of (1S,2S)-2-ACPC is critical for creating analogues with tailored properties for applications such as the design of peptide foldamers. nih.gov

Stereoselective methods have been developed to introduce substituents at specific positions on the ACPC ring, notably at the C3 and C4 positions.

For the 3-position , a synthetic route has been reported that allows for the introduction of various side chains. nih.gov This method proceeds via the regioselective ring-opening of an aziridine (B145994) intermediate, specifically 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, using selected nucleophiles. nih.gov This process yields ACPC precursors with functional groups at the 3-position, oriented trans to the 2-amino group. nih.gov This functionalization allows for the arrangement of specific groups in a well-defined geometric fashion, which is particularly useful for designing β-peptides for biological applications. nih.gov

For the 4-position , an enantioselective synthetic route has been established to produce trans-2-aminocyclopentanecarboxylic acids that bear geminal (twin) side chains. nih.gov This method provides access to 4,4-disubstituted ACPC derivatives. nih.gov Research has shown that β-peptides incorporating these 4,4-disubstituted residues maintain the 12-helical conformation characteristic of peptides made from unsubstituted ACPC. nih.gov

Table 2: Functionalization of the ACPC Ring

| Position | Synthetic Strategy | Intermediate | Resulting Structure | Reference(s) |

| 3-Position | Regioselective ring-opening with nucleophiles | 2-Benzyloxymethyl-6-azabicyclo[3.1.0]hexane (aziridine) | 3-substituted ACPC with trans stereochemistry | nih.gov |

| 4-Position | Enantioselective synthesis | Not specified | 4,4-disubstituted trans-ACPC | nih.gov |

Protective Group Strategies in this compound Synthesis (e.g., Fmoc, Boc)

The use of protecting groups is fundamental in the synthesis of (1S,2S)-2-ACPC and its derivatives, especially when they are intended for use in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The amino group of the acid must be temporarily blocked to prevent unwanted side reactions during peptide chain elongation. youtube.com The two most common amine-protecting groups used for this purpose are the fluorenylmethoxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. chemimpex.comchemimpex.com

The Fmoc group is a base-labile protecting group. youtube.com It is stable under acidic conditions but is readily removed by treatment with a mild base, such as piperidine. youtube.com This orthogonality makes it highly compatible with acid-labile side-chain protecting groups, a common strategy in SPPS. The Fmoc group is typically introduced by reacting the amino acid with a reagent like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under weakly basic conditions, for example, in the presence of potassium bicarbonate (KHCO₃). acs.orgnih.gov Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is a key building block for incorporating the cyclic residue into peptides, where its defined structure can enhance stability and biological activity. chemimpex.com

The Boc group is an acid-labile protecting group. chemimpex.comchemistrysteps.com It is stable to basic conditions but is cleaved using strong acids like trifluoroacetic acid (TFA). chemistrysteps.com The Boc group is introduced onto the amine using Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). acs.orgchemistrysteps.com (1S,2S)-Boc-aminocyclopentane carboxylic acid is another versatile intermediate used in the synthesis of peptide analogues and other complex molecules, valued for its stability and ease of handling. chemimpex.comchemicalbook.com

Table 3: Common Protecting Groups for (1S,2S)-2-ACPC Synthesis

| Protecting Group | Abbreviation | Chemical Name | Introduction Reagent | Cleavage Condition | Key Feature | Reference(s) |

| Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-OSu | Mild Base (e.g., Piperidine) | Base-Labile | chemimpex.com, acs.org, , youtube.com |

| tert-Butyloxycarbonyl | Boc | tert-Butyloxycarbonyl | (Boc)₂O / Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Acid-Labile | acs.org, chemimpex.com, chemistrysteps.com |

Conformational Analysis and Structural Characterization of 1s,2s 2 Aminocyclopentanecarboxylic Acid Containing Peptides and Foldamers

Influence of the Cyclopentane (B165970) Ring on Peptide Conformation

The trans-configuration of the amino and carboxyl groups on the cyclopentane ring is crucial for promoting specific secondary structures. This stereochemistry, combined with the ring's rigidity, has been shown to be a key factor in the formation of helical structures within peptides. researchgate.net The cyclopentane moiety effectively minimizes the entropic penalty associated with folding, thereby favoring the adoption of ordered conformations. The introduction of (1S,2S)-2-ACPC into a peptide sequence can enhance its helical propensity in a manner that is largely independent of the side chains of neighboring α-amino acids. researchgate.net This property makes it a predictable and reliable tool for designing peptides with specific folds.

Induction and Stabilization of Secondary Structures (e.g., Helical Conformations, 12-helix)

A significant finding in the study of (1S,2S)-2-ACPC-containing peptides is their strong propensity to form helical structures. nih.gov Specifically, oligomers of trans-ACPC have been shown to adopt a novel type of helix known as the 12-helix. wisc.edu This secondary structure is characterized by a series of repeating 12-membered rings formed by hydrogen bonds between the carbonyl oxygen of one residue and the amide proton three residues toward the C-terminus (i, i+3). researchgate.netwisc.edu This is distinct from the common α-helix (13-membered ring, i, i+4 hydrogen bond) and 3₁₀-helix (10-membered ring, i, i+3 hydrogen bond) found in natural proteins.

The formation of the 12-helix is a cooperative process, meaning that the stability of the helix increases with the length of the ACPC oligomer. wisc.edu This cooperativity is a hallmark of well-defined secondary structures. When (1S,2S)-2-ACPC is incorporated into hybrid peptides with α-amino acids, it can induce unique helical conformations. For instance, placing (1S,2S)-2-ACPC at every third position in a peptide sequence can lead to the formation of 10/11/11-helices and 14-helices. researchgate.net The 10/11/11-helix maintains an i, i+3 hydrogen bonding pattern, while the 14-helix adopts an i, i+4 pattern, similar to the α-helix. researchgate.net These α/β-helical peptides are noted for their high rigidity and compactness. researchgate.net In contrast, oligomers of the diastereomeric trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) tend to form a 14-helix. wisc.eduwisc.edu

Spectroscopic Methods for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of these peptides in solution. nih.gov One-dimensional ¹H NMR spectra can provide initial indications of a folded structure, such as the dispersion of amide proton chemical shifts. However, two-dimensional (2D) NMR experiments are essential for complete structural elucidation.

Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign proton resonances within each amino acid residue. The key experiment for determining the three-dimensional structure is the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are used to calculate the peptide's conformation. For example, the observation of specific NOEs between the amide proton of one residue and protons on a preceding residue can define the helical fold. However, in some cases, obtaining clear NOESY or ROESY data can be challenging due to signal overlap or weak cross-peaks, even at high magnetic fields.

Circular Dichroism (CD) Spectroscopy for Helical Content and Folding

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. wisc.edu The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. Different secondary structures (e.g., helix, sheet, random coil) give rise to characteristic CD spectra in the far-UV region (190-250 nm).

For (1S,2S)-2-ACPC-containing peptides, CD spectroscopy has been instrumental in demonstrating the formation of helical structures. The CD spectra of trans-ACPC oligomers show a distinct signature that evolves with increasing oligomer length, consistent with the cooperative formation of the 12-helix. wisc.edu The molar ellipticity per residue is often plotted to compare the helical content of different peptides. wisc.edu This technique is also valuable for studying the stability of the folded structure under various conditions, such as changes in temperature or solvent.

Computational Chemistry Approaches to Conformational Studies

In conjunction with experimental methods, computational chemistry provides invaluable insights into the conformational landscape of (1S,2S)-2-ACPC-containing peptides. These approaches can be used to generate and refine structural models, as well as to understand the dynamics of these molecules.

Molecular Dynamics (MD) Simulations of (1S,2S)-2-Aminocyclopentanecarboxylic Acid Conjugates

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For peptides containing (1S,2S)-2-ACPC, MD simulations can provide a detailed picture of their conformational flexibility and stability. These simulations are often performed using force fields such as Amber, which have been parameterized for both standard and non-standard amino acids. researchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of peptides containing this compound ((1S,2S)-2-ACPC), docking studies are instrumental in elucidating their binding modes and affinities to biological targets, such as protein receptors. These in silico analyses provide critical insights into the specific interactions that govern molecular recognition and are often a precursor to experimental validation.

A notable application of this approach has been in the discovery of inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. ox.ac.uknih.gov Researchers have utilized Random Peptide Intercalation and Discovery (RaPID) systems to screen libraries of helical peptides incorporating (1S,2S)-2-ACPC against Mpro. ox.ac.uknih.gov This has led to the identification of potent peptide inhibitors. nih.gov

One such identified peptide, designated Mph3, which contains four units of (1S,2S)-2-ACPC, demonstrated significant inhibitory activity and binding affinity for the SARS-CoV-2 Mpro. nih.gov The interactions predicted by molecular modeling are crucial for understanding the basis of this inhibition. Although detailed docking score tables from large-scale virtual screening are specific to individual research campaigns, the outcomes for lead candidates like Mph3 are thoroughly analyzed. The binding affinity (KD) and inhibitory concentration (IC50) are key parameters determined through subsequent biophysical assays, which are guided by initial docking predictions. nih.gov

Molecular dynamics (MD) simulations are frequently performed following docking to validate the stability of the predicted peptide-receptor complex and to observe the dynamic nature of the interactions. nih.gov For the Mph3-Mpro complex, MD simulations confirmed a stable interaction, supporting the computationally predicted binding mode. nih.gov These simulations provide a more realistic picture of the interactions in a solvated environment, revealing stable hydrogen bonds and hydrophobic contacts that are key to the peptide's inhibitory function.

The table below summarizes the experimentally determined activity of a lead peptide inhibitor containing (1S,2S)-2-ACPC against the SARS-CoV-2 Main Protease, a result stemming from initial screening and docking efforts.

Table 1: Inhibitory Activity of (1S,2S)-2-ACPC-Containing Peptide against SARS-CoV-2 Mpro

| Peptide | Target Receptor | Inhibitory Concentration (IC50) | Binding Affinity (KD) |

|---|

Data sourced from a study on the RaPID discovery of Mpro inhibitors. nih.gov

Empirical Conformational Energy Calculations and Ramachandran Plots

Empirical conformational energy calculations are a cornerstone of computational chemistry for studying the structure and stability of molecules. These methods, which include molecular mechanics force fields, are used to calculate the potential energy of a molecule as a function of its atomic coordinates. For peptides containing (1S,2S)-2-ACPC, these calculations are vital for understanding their folding propensities and the stability of their secondary structures.

The conformational landscape of a peptide is often visualized using a Ramachandran plot, which maps the sterically allowed and disallowed regions of the backbone dihedral angles phi (φ) and psi (ψ). For non-standard amino acids like (1S,2S)-2-ACPC, a β-amino acid, the defined dihedral angles and their resulting Ramachandran plots differ from those of standard α-amino acids. The constrained five-membered ring of (1S,2S)-2-ACPC significantly restricts the available conformational space, making it a powerful building block for creating peptides with well-defined and stable structures. ox.ac.uk

The incorporation of (1S,2S)-2-ACPC at periodic intervals in a peptide sequence, such as every third residue, has been shown to induce stable helical conformations. ox.ac.uk Molecular dynamics (MD) simulations, a form of empirical energy calculation, have been employed to explore the conformational preferences of such peptides. For instance, the Mph3 peptide, an inhibitor of the SARS-CoV-2 main protease, is predicted by MD simulations and far-UV circular dichroism spectroscopy to adopt a 14-helix-like structure. nih.gov

This 14-helix conformation is a specific type of secondary structure characterized by a repeating hydrogen-bonding pattern between the carbonyl oxygen of a residue and the amide proton four residues ahead (i, i+4). nih.gov The stability of this helix is a direct consequence of the favorable energy landscape dictated by the constrained geometry of the (1S,2S)-2-ACPC residues. The cyclopentane ring locks the backbone into a conformation that promotes the formation of these specific intramolecular hydrogen bonds, leading to a highly stable helical fold. ox.ac.uk The MD simulations for the Mph3 peptide revealed the presence of 11 polar intramolecular contacts, further evidencing this stable helical structure. nih.gov

While a generalized Ramachandran plot for (1S,2S)-2-ACPC requires dedicated computational studies, the observed preference for specific helical structures provides clear evidence of its highly constrained conformational space. The table below outlines the key conformational features of peptides containing this residue, as determined by computational and spectroscopic methods.

Table 2: Conformational Properties of (1S,2S)-2-ACPC-Containing Peptides

| Feature | Description | Method of Determination |

|---|---|---|

| Preferred Conformation | 14-helix-like structure | Molecular Dynamics (MD) Simulation, Far-UV CD Spectroscopy |

| Stabilizing Feature | i, i+4 intramolecular hydrogen bonds | Inferred from helical structure prediction and MD simulation |

| Key Structural Constraint | Cyclopentane ring restricting backbone dihedral angles | Inherent property of the (1S,2S)-2-ACPC structure |

| Resulting Property | Enhanced proteolytic stability and helical propensity | Experimental and Computational Analysis |

Data derived from studies on helical peptide inhibitors. ox.ac.uknih.gov

Peptidomimetic and Foldameric Design Incorporating 1s,2s 2 Aminocyclopentanecarboxylic Acid

Design Principles for Peptidomimetics with Enhanced Stability and Functionality

Peptidomimetics are compounds designed to mimic natural peptides, often with improved characteristics such as enhanced metabolic stability and better bioavailability. longdom.orgnih.gov A core principle in their design is the introduction of conformational constraints to limit the flexibility of the peptide backbone and side chains. slideshare.netvub.be This reduction in conformational freedom can pre-organize the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity. longdom.orgslideshare.netresearchgate.net

The incorporation of constrained amino acids, such as those with cyclic structures, is a key strategy to achieve this. slideshare.netvub.be These non-native or unnatural amino acids can enhance proteolytic stability because the cellular enzymatic machinery is often not equipped to recognize and cleave them. nih.gov Furthermore, specific constrained residues can be used to induce and stabilize desired secondary structures, like helices or turns, which are crucial for biological activity. nih.govnih.govebrary.net The design process often begins with identifying the key amino acid residues responsible for a peptide's biological effect (the pharmacophore) and then using structural constraints to optimize the three-dimensional arrangement of these elements. nih.gov This rational design approach aims to create molecules that retain the desired biological effect of the parent peptide while overcoming its inherent limitations. longdom.orgnih.gov

(1S,2S)-2-Aminocyclopentanecarboxylic Acid as a Proline Mimic

This compound (ACPC) serves as a valuable peptidomimetic, particularly as a constrained substitute for proline. bohrium.comnih.gov Proline's unique cyclic side chain, which is fused to its backbone, imparts significant conformational restrictions on the peptide chain, influencing both backbone and side-chain equilibria. nih.gov This constraint limits the dihedral angle φ to approximately -65° and plays a crucial role in protein folding and structure. nih.gov

The cyclopentane (B165970) ring of ACPC mimics the pyrrolidine (B122466) ring of proline, thereby enforcing a constrained topology that is critical for maintaining the proper orientation of adjacent side chains necessary for biological activity. bohrium.com However, a key difference is that the amide bond preceding a cis-ACPC residue is a normal amide, whereas the Xaa-Pro amide bond can exist in both cis and trans conformations. nih.gov Studies on morphiceptin (B1676752) analogs, where proline was replaced by different stereoisomers of 2-aminocyclopentanecarboxylic acid, demonstrated that the chirality of the ACPC residue significantly influences conformational preferences and biological activity. bohrium.comnih.gov For instance, in certain morphiceptin analogs, the (1S,2R)-cis-Ac5c-containing peptides were biologically active, while those with the (1R,2S)-cis-Ac5c residue were inactive, highlighting the importance of stereochemistry in mimicking the bioactive conformation. nih.gov This substitution allows for the investigation of the importance of the cis/trans isomerization of the Tyr-Pro amide bond, suggesting that for some opioid peptides, this isomerization is not essential for activity, but the constrained topology provided by the ring is. bohrium.com

Incorporation of this compound into Peptide Chains

The integration of this compound into peptide sequences is a well-established method for creating foldamers and peptidomimetics with unique structural and functional properties. nih.govacs.org Its high conformational stability and compatibility with standard synthesis conditions make it a preferred building block. nih.govacs.org

Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound can be efficiently incorporated into growing peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols. nih.govacs.orgmdpi.com For this purpose, the amino acid is typically used in its N-terminally protected form, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govacs.org Scalable synthetic routes have been developed to produce all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid (ACPC), making these building blocks accessible for peptide chemistry. nih.govacs.org The compatibility of Fmoc-ACPC with standard SPPS conditions allows for its systematic insertion at specific positions within a peptide sequence, enabling the rational design of conformationally constrained peptides. nih.govacs.org

A general procedure for preparing the Fmoc-protected (1S,2S)-ACPC is outlined below:

| Step | Description |

| 1. Hydrogenolysis & Hydrolysis | The starting material, a protected precursor, undergoes hydrogenolysis to remove a protecting group, followed by acid hydrolysis. This yields the this compound salt. nih.govacs.org |

| 2. Fmoc Protection | The resulting amino acid salt is dissolved and reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like potassium bicarbonate (KHCO₃). nih.govacs.org |

| 3. Purification | The final Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid product is purified, often through crystallization, to yield the building block ready for SPPS. nih.gov |

Ribosomal Synthesis and Incorporation of Non-Proteinogenic Amino Acids

The incorporation of non-proteinogenic amino acids like this compound into proteins during ribosomal translation represents a significant challenge in synthetic biology. nih.govnih.gov This process requires an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govmdpi.comcancer.gov An orthogonal pair is one that functions independently of the host cell's endogenous aaRS/tRNA pairs, meaning the orthogonal synthetase specifically charges its cognate tRNA with the non-canonical amino acid, and this tRNA is not recognized by any of the host's synthetases. nih.govnih.govmdpi.com

Researchers have developed methods to discover and evolve such orthogonal pairs. nih.govnih.gov For example, the flexizyme technology has been used to charge a specific tRNA with (1S,2S)-2-ACPC. researchgate.net This aminoacylated tRNA can then be used in a cell-free translation system to incorporate the cyclic β-amino acid at a specific codon, such as the AUG codon, which is reprogrammed for this purpose. researchgate.net This approach has enabled the ribosomal synthesis of helical peptide libraries containing (1S,2S)-2-ACPC at periodic intervals, opening the door to the discovery of novel bioactive peptides through display technologies like RaPID (Random non-standard Peptides Integrated Discovery). researchgate.net

Development of Helical β-Peptide Foldamers and Their Properties

Foldamers are oligomers that adopt well-defined, folded conformations in solution. nih.gov β-peptides, which are oligomers of β-amino acids, are a prominent class of foldamers known to form stable secondary structures, including various helices. nih.govnih.gov The conformational properties of β-peptides can be controlled by the substitution patterns and the use of constrained cyclic residues like this compound. nih.govnih.govwisc.edu The incorporation of this specific cyclic β-amino acid is known to strongly promote the formation of a particular helical structure known as the 12-helix. wisc.edunih.govrsc.org These helical foldamers exhibit high rigidity and resistance to proteolytic degradation, making them attractive for various applications in medicinal chemistry. nih.govacs.org

Design of 12-Helical β-Peptides

Oligomers composed of trans-2-aminocyclopentanecarboxylic acid (ACPC), such as the (1R,1R) or (1S,2S) enantiomers, have a strong propensity to form a specific secondary structure called the 12-helix. wisc.eduwisc.edunih.gov This helix is a right-handed helical fold stabilized by a network of i, i+3 C=O···H-N hydrogen bonds. wisc.edunih.gov Each hydrogen bond forms a 12-membered ring, giving the helix its name. wisc.edu The formation of the 12-helix is a cooperative process, with stability increasing with the length of the oligomer. wisc.edu

Crystallographic studies of ACPC homooligomers have provided detailed structural parameters for the 12-helix. wisc.edunih.gov This scaffold is robust and can accommodate side chains, allowing for the design of functional β-peptides where specific chemical groups are projected in a well-defined three-dimensional arrangement. nih.gov The 12-helical structure is particularly interesting because its internal hydrogen bond orientation and macrodipole are analogous to those of α-helices found in natural proteins, suggesting its potential for mimicking α-helical protein domains involved in protein-protein interactions. nih.gov

Structural Characteristics of the 12-Helix from (1S,2S)-ACPC Oligomers

| Parameter | Description | Finding |

| Hydrogen Bonding | The primary stabilizing interaction. | Characterized by i, i+3 C=O···H-N backbone hydrogen bonds, forming 12-membered rings. wisc.edunih.gov |

| Helical Handedness | The direction of the helical twist. | (1S,2S)-ACPC oligomers form left-handed 12-helices, while (1R,1R)-ACPC forms right-handed helices. wisc.edu |

| Residues per Turn | The number of amino acid residues in one full turn of the helix. | Approximately 2.5 to 2.7 residues per turn. wisc.edu |

| Analogy to α-peptides | Comparison to common protein structures. | The hydrogen bond orientation is analogous to that of the α-helix and 3₁₀-helix in conventional peptides. nih.gov |

Impact on Proteolytic Stability of Peptidomimetics

A significant challenge in the development of peptide-based therapeutics is their inherent susceptibility to degradation by proteases in the body. The incorporation of non-natural amino acids, particularly β-amino acids, into peptide sequences is a well-established strategy to overcome this limitation. Peptidomimetics containing β-amino acid residues, such as this compound ((1S,2S)-ACPC), exhibit remarkable resistance to enzymatic hydrolysis. nih.gov

The proteolytic stability of these modified peptides stems from the alteration of the peptide backbone. Standard proteases, such as trypsin and chymotrypsin, are highly specific for cleaving amide bonds between L-α-amino acids. The introduction of a β-amino acid like (1S,2S)-ACPC inserts an additional methylene (B1212753) group into the backbone, changing the spacing and geometry of the scissile bond. This structural perturbation prevents the peptidomimetic from fitting correctly into the active site of the protease, thereby inhibiting cleavage.

While peptides composed entirely of α-amino acids are often rapidly degraded, those containing mixed α- and β-amino acid sequences show significantly enhanced stability. nih.gov Even the presence of a single β-amino acid can dramatically slow the rate of degradation. For instance, while pronase, a broad-spectrum protease mixture, can cleave some α-β peptide bonds, the rate is significantly slower than for α-α bonds. nih.gov Peptidomimetics where the (1S,2S)-ACPC residue is not at the N-terminus are generally stable against degradation by most peptidases. nih.gov This enhanced stability increases the in vivo half-life of the peptidomimetic, making it a more viable candidate for therapeutic applications.

Table 1: Expected Proteolytic Stability of Peptides Containing (1S,2S)-ACPC This table illustrates the generally observed resistance of β-amino acid-containing peptides to common proteases based on established principles.

| Peptide Type | Example Protease | Expected Stability | Rationale |

|---|---|---|---|

| α-Peptide | Trypsin, Chymotrypsin, Pronase | Low | Native backbone is the natural substrate for proteases. |

| Mixed α/β-Peptide (with (1S,2S)-ACPC) | Trypsin, Chymotrypsin | High | Altered backbone geometry prevents recognition by the enzyme's active site. nih.gov |

| Mixed α/β-Peptide (with (1S,2S)-ACPC) | Pronase | Moderate to High | Some non-specific cleavage may occur at α-α bonds, but the α-β bond is largely resistant. nih.gov |

| β-Peptide (with (1S,2S)-ACPC) | All standard proteases | Very High | Non-natural backbone is completely resistant to cleavage by α-peptidases. nih.gov |

Cyclic Peptide Scaffolds Utilizing this compound

Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery and chemical biology due to their unique structural and biological properties. altabioscience.com Cyclization reduces the conformational flexibility of a linear peptide, which can lead to increased receptor binding affinity, enhanced specificity, and improved metabolic stability. altabioscience.comrsc.org The rigid, alicyclic structure of this compound makes it an exceptionally valuable building block for the synthesis of these conformationally constrained scaffolds. acs.org

The incorporation of (1S,2S)-ACPC, a trans-β-amino acid, into a peptide sequence that is subsequently cyclized imposes significant structural constraints on the resulting macrocycle. nih.gov This pre-organization helps to define a specific three-dimensional structure, which is crucial for interacting with biological targets. Researchers have synthesized various cyclic peptides incorporating trans-ACPC and its stereoisomers to investigate their resulting conformations. nih.govresearchgate.net These studies often employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) calculations to elucidate the three-dimensional structure in solution. nih.govnih.gov

The use of (1S,2S)-ACPC and other constrained amino acids allows for the rational design of cyclic peptidomimetics with well-defined shapes that can mimic secondary structures like β-turns or helical segments. This approach has been used to create scaffolds for various applications, from probing protein-protein interactions to developing new therapeutic agents. The ability to control the ring size and conformation through the strategic placement of building blocks like (1S,2S)-ACPC is a powerful tool in modern medicinal chemistry. nih.gov

Table 2: Examples of Cyclic Peptides Incorporating Aminocyclopentanecarboxylic Acid (ACPC) Scaffolds

| Cyclic Peptide Class | Incorporated Amino Acid | Method of Analysis | Key Structural Finding | Reference(s) |

|---|---|---|---|---|

| Cyclo(Acpc-L-Ala) | trans-2-Aminocyclopentanecarboxylic acid | NMR, MD Calculations, VCD Spectroscopy | The Acpc residue imposes a rigid conformation on the peptide backbone. | nih.gov |

Biological and Biomedical Research Applications of 1s,2s 2 Aminocyclopentanecarboxylic Acid Conjugates

Applications in Drug Discovery and Development

The unique stereochemistry and constrained cyclopentane (B165970) ring of (1S,2S)-2-ACPC are leveraged in drug discovery to create peptidomimetics with improved pharmacological profiles. These modifications can lead to enhanced efficacy and stability, crucial for developing new therapeutic agents.

(1S,2S)-2-Aminocyclopentanecarboxylic acid is a fundamental component in the synthesis of novel ligands and enzyme inhibitors. Its incorporation into peptide structures helps to create well-defined three-dimensional conformations. This structural pre-organization is a key strategy for designing molecules that can bind with high affinity and selectivity to the active sites of enzymes or the binding pockets of receptors.

The constrained cyclopentane structure enhances the conformational flexibility of peptides, making it an ideal candidate for the development of bioactive compounds. Researchers utilize this building block to introduce cyclic constraints into peptide chains, which can significantly improve the stability and efficacy of therapeutic agents.

Opioid receptors, which are G-protein coupled receptors (GPCRs), are critical targets for pain management. nih.gov The development of ligands that can selectively modulate these receptors is a major goal in pharmacology to achieve analgesia while minimizing side effects. nih.govyoutube.com The design of such ligands often involves creating molecules with specific conformations to fit into the receptor's binding pocket.

While the use of constrained amino acids like (1S,2S)-2-ACPC is a recognized strategy in designing receptor ligands, specific research detailing the synthesis and opioid receptor activity of conjugates containing this particular isomer is not prominent in the available literature. The general principle involves using rigid structures to create peptides that favor a specific bioactive conformation, potentially leading to selective activation or inhibition of receptor subtypes like the mu, delta, or kappa opioid receptors. nih.govyoutube.com

A significant challenge in drug development is ensuring that therapeutic molecules can cross cell membranes to reach intracellular targets. bachem.com Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and are often used as vectors to deliver cargo molecules into cells. bachem.comgoogle.com

The incorporation of rigid, non-natural amino acids like (1S,2S)-2-ACPC into peptides can enhance their cell permeability. This is achieved by creating a structure that shields the polar peptide backbone, reducing the energy penalty required for the molecule to pass through the lipid bilayer of the cell membrane. nih.gov For example, research has shown that introducing (1S,2S)-2-ACPC at every third residue in a peptide sequence gives rise to unique helical structures. Current time information in Surat, IN. These rigid and compact conformations can be advantageous for cell permeability. Current time information in Surat, IN. In one study, peptides containing (1S,2S)-2-ACPC were tagged and shown to successfully permeate cells. Current time information in Surat, IN.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. (1S,2S)-2-ACPC is a valuable component in creating such molecules for specific disease targets.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. Researchers have successfully used the RaPID (Random non-standard Peptides Integrated Discovery) system to identify potent peptide inhibitors of SARS-CoV-2 Mpro. In these studies, (1S,2S)-2-ACPC was incorporated into a peptide library to create stable helical structures. Current time information in Surat, IN. The resulting α/β-helical peptides demonstrated significant inhibitory activity against the viral protease. Current time information in Surat, IN.

Integrins: Integrins are cell surface receptors involved in cell adhesion and signaling, playing a crucial role in processes like tumor angiogenesis and metastasis. nih.govnih.gov Ligands that can block integrin activity are therefore of great interest in cancer therapy. nih.govmdpi.com The tripeptide sequence Arg-Gly-Asp (RGD) is a well-known integrin recognition motif. nih.gov Cyclic peptidomimetics containing this sequence are actively investigated as integrin inhibitors. While direct use of the (1S,2S)-trans-ACPC isomer was not found, closely related isomers have been incorporated into cyclic RGD and isoDGR peptides. Specifically, the cis-isomers, (1S,2R)- and (1R,2S)-2-amino-1-cyclopentanecarboxylic acid, have been used as scaffolds to create integrin ligands, demonstrating the utility of the aminocyclopentanecarboxylic acid core in designing molecules that target integrins. researchgate.net

Antimicrobial Research Applications

The search for new antimicrobial agents is critical in the face of growing resistance to existing drugs. Amino acid derivatives and peptidomimetics represent a promising area of research for novel antimicrobial compounds. researchgate.netnih.gov

While research into the antifungal properties of this compound conjugates is limited in the reviewed literature, a related stereoisomer, cispentacin, has demonstrated notable antifungal effects. Cispentacin, which has the chemical structure (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is an antifungal antibiotic isolated from Bacillus cereus. nih.govnih.gov

Studies have shown that cispentacin possesses potent activity against various Candida species, including Candida albicans. nih.govnih.gov It has also shown therapeutic efficacy in animal models of systemic infections with Candida albicans and Cryptococcus neoformans. nih.gov The table below summarizes the in vitro activity of cispentacin against clinical isolates of C. albicans.

| Compound | Stereoisomer | Fungal Strain | IC50 (µg/mL) | IC100 (µg/mL) |

| Cispentacin | (1R,2S) | Candida albicans (clinical isolates) | 6.3 - 12.5 | 6.3 - 50 |

| Data sourced from Konishi et al., 1989. nih.gov |

The mechanism of action for some antifungal amino acid derivatives involves the inhibition of essential biosynthetic pathways in fungi that are not present in animal cells, providing a basis for their selective toxicity. nih.gov For instance, some antifungal agents work by disrupting the fungal cell wall or membrane, leading to cell lysis. nih.gov Although specific studies on the antifungal activity and mechanism of the (1S,2S) isomer, also known as (+)-transpentacin, were not found, the activity of its stereoisomer suggests that aminocyclopentanecarboxylic acid derivatives are a promising class of compounds for further antifungal research.

Chemical Biology Probes and Tools

Conjugates of this compound ((1S,2S)-2-ACPC) have emerged as valuable tools in chemical biology for the investigation of complex biological systems. The unique constrained cyclic structure of this β-amino acid, when incorporated into peptides, imparts specific and predictable conformational properties. This allows for the design of sophisticated molecular probes to explore and modulate biological processes with high precision.

Probing Protein Structure, Function, and Interactions

The incorporation of this compound into peptides has proven to be a powerful strategy for probing protein structure and function. This is primarily due to its ability to induce stable helical conformations in peptides, which can then be used to mimic the helical domains of proteins involved in protein-protein interactions (PPIs). nih.govmdpi.com These synthetic foldamers serve as valuable tools for dissecting the molecular details of these interactions.

A significant application of (1S,2S)-2-ACPC is in the creation of α/β-peptides, where α-amino acids are combined with β-amino acids like (1S,2S)-2-ACPC. The introduction of (1S,2S)-2-ACPC at every third residue can give rise to unique and stable helical structures, such as the 10/11/11-helix and the 14-helix. nih.gov The 10/11/11-helix is characterized by an i to i+3 hydrogen bonding pattern, while the 14-helix adopts an i to i+4 hydrogen bonding pattern, similar to the α-helix found in natural proteins. nih.gov These well-defined and rigid helical structures are advantageous for creating molecules that can bind to specific protein surfaces.

A notable example of this approach is the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme in the replication of the coronavirus. nih.govresearchgate.net Researchers have designed and synthesized helical peptide libraries incorporating (1S,2S)-2-ACPC to identify potent inhibitors of Mpro. nih.govresearchgate.net One such peptide, Mph3, which contains four (1S,2S)-2-ACPC residues, was found to have a strong affinity for Mpro and inhibitory activity. nih.gov Structural analysis suggested that Mph3 likely adopts a 14-helix-like structure. nih.gov

The table below summarizes the findings of a study on helical foldamers containing trans-(1S,2S)-2-aminocyclopentane-carboxylic acid residues designed to inhibit the interaction between the SARS-CoV-2 S protein and human ACE2.

Table 1: Designed Helical Foldamers and their Binding Affinities to the RBD of the S Protein

| Peptide ID | Amino Acid Sequence* | Binding Affinity (Kd, µM) |

|---|---|---|

| 2 | Ac-CEFY QDAYC -NH2 | >100 |

| 3 | Ac-CEFY QDAYC -NH2 | >100 |

| 4 | Ac-CEFY QDAYC -NH2 | >100 |

| 5 | Ac-CEFY QDAYC -NH2 | >100 |

| 7 | Ac-CEFA QDAYC -NH2 | 1.8 |

| 8 | Ac-CEFA QDAYC -NH2 | 1.2 |

| 9 | Ac-CEFA QDAYC -NH2 | 0.8 |

| 10 | Ac-CEFA QDAYC -NH2 | 0.65 |

*Positions highlighted in bold indicate mutations compared to the parent peptides. trans-(1S,2S)-2-aminocyclopentane-carboxylic acid residues are incorporated in the peptide backbone. Data sourced from a study on peptide foldamer-based inhibitors. nih.gov

Applications in Material Science and Bioengineering

The unique structural characteristics of this compound and its derivatives make them attractive building blocks for the development of novel materials with tailored properties for applications in material science and bioengineering. chemimpex.comchemimpex.com

Incorporation into Polymeric Materials

This compound can be incorporated into polymeric materials, such as polyamides, to create biodegradable and biocompatible materials. nih.govresearchgate.net The rigid cyclic structure of this amino acid can influence the physical and thermal properties of the resulting polymers. While specific studies on polyamides exclusively containing (1S,2S)-2-ACPC are limited, research on polyamides derived from other amino acids demonstrates that the incorporation of these building blocks can lead to materials with potential applications in medicine, such as for biodegradable devices and drug delivery systems. nih.govresearchgate.net The synthesis of such polyamides can be achieved through methods like direct polycondensation. rasayanjournal.co.in

Bioconjugation Techniques

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. chemimpex.comchemimpex.com this compound and peptides containing it can be utilized in bioconjugation techniques to attach them to other molecules or surfaces. chemimpex.comchemimpex.com This is often done to improve the delivery and targeting of therapeutic agents or to create functionalized biomaterials. chemimpex.comchemimpex.com The amino and carboxylic acid groups of (1S,2S)-2-ACPC provide reactive sites for conjugation. For instance, the carboxylic acid can be activated to form an active ester, which can then react with an amine group on another molecule to form a stable amide bond. nih.gov Similarly, the amine group can be reacted with various functional groups. These general principles of bioconjugation can be applied to attach (1S,2S)-2-ACPC-containing peptides to surfaces for creating bioactive interfaces on biomaterials. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Diverse (1S,2S)-2-Aminocyclopentanecarboxylic Acid Derivatives

The development of efficient and scalable synthetic methodologies is crucial for expanding the chemical space of this compound derivatives. While methods for the synthesis of the parent compound and its enantiomers are established, the focus is now shifting towards creating a diverse range of analogs with varied substitution patterns on the cyclopentane (B165970) ring. nih.govacs.orgrsc.org

Recent research has demonstrated scalable syntheses of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), providing essential building blocks for solid-phase peptide synthesis. nih.govacs.org These methods often involve the resolution of racemic intermediates and can be adapted to produce multidecagram quantities of the desired stereoisomers. nih.govacs.org For instance, one approach utilizes the crystallization of hydrobromide salts to isolate the desired diastereomer with high purity. acs.org

Future work in this area will likely focus on:

Stereoselective functionalization: Developing new reactions that allow for the precise installation of various functional groups at different positions of the cyclopentane ring. This could involve leveraging chiral auxiliaries or catalysts to control the stereochemistry of the products. researchgate.net

Asymmetric synthesis: Creating more direct and efficient asymmetric routes to substituted this compound derivatives, potentially avoiding classical resolution steps. rsc.org

Combinatorial approaches: Designing synthetic schemes that are amenable to combinatorial chemistry, enabling the rapid generation of libraries of diverse analogs for high-throughput screening.

A notable example of derivative synthesis is the preparation of (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid, which has shown superior antifungal activity compared to the parent compound, cispentacin. researchgate.net The development of synthetic routes to such modified scaffolds is a key area of interest.

Table 1: Selected Synthetic Approaches for this compound and its Derivatives

| Starting Material | Key Transformation | Target Compound | Reference |

|---|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | Reductive amination and diastereomeric resolution | This compound | nih.govacs.org |

| Indene | Chlorosulphonyl isocyanate addition and resolution | Enantiomers of 1-aminoindane-2-carboxylic acid | researchgate.net |

| L-iduronolactone triflate | Intramolecular C-alkylation | Polyhydroxylated cispentacin derivative | nih.gov |

| Racemic β-lactam | Lipase-catalyzed asymmetric acylation | Enantiopure this compound | researchgate.net |

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling plays an increasingly vital role in understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound-containing molecules. These in silico methods can predict the biological activity of novel derivatives, guide the design of more potent and selective compounds, and provide insights into their mechanisms of action at the molecular level. nih.govnih.govmdpi.com

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) studies: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities. nih.govnih.gov Such models can help in predicting the activity of yet-to-be-synthesized compounds.

Molecular docking and dynamics simulations: Using molecular docking to predict the binding modes of these derivatives to their biological targets and employing molecular dynamics simulations to study the stability and conformational changes of the ligand-receptor complexes over time. mdpi.comresearchgate.net

Pharmacophore modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new lead compounds.

For example, molecular docking studies have been used to understand the favorable interactions of a polyhydroxylated cispentacin derivative within a target receptor. nih.gov Similarly, QSAR models have been developed for other carboxylic acid derivatives to identify key molecular descriptors that influence their inhibitory activity against targets like HIV-1 integrase. nih.gov

Table 2: Computational Techniques in the Study of this compound Derivatives

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding pose in a target receptor. | Favorable role of hydroxy substituents in a peptidomimetic. | nih.gov |

| QSAR | Correlating molecular structure with biological activity. | Identification of influential atomic properties like polarizability and mass. | nih.gov |

| Molecular Dynamics | Simulating the stability of ligand-protein complexes. | Understanding the conformational stability of peptides containing the amino acid. | researchgate.net |

| Conformational Analysis | Determining the preferred 3D structure of peptidomimetics. | Insight into the structure-activity relationship of morphiceptin (B1676752) analogs. | bohrium.com |

Expansion of this compound-Based Peptidomimetic Libraries

The conformationally constrained nature of this compound makes it an excellent building block for the design of peptidomimetics. bohrium.com These are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. nih.gov

Future research in this area will focus on:

Diverse scaffolds: Incorporating this compound into a wider range of peptide and non-peptide scaffolds to create novel peptidomimetic libraries. nih.gov

Foldamer development: Utilizing this amino acid to create foldamers, which are oligomers that adopt well-defined three-dimensional structures. nih.gov The rigid cyclopentane ring can help to enforce specific secondary structures like helices and turns. nih.govresearchgate.net

Structure-activity relationship studies: Systematically modifying the structure of these peptidomimetics and evaluating their biological activity to understand the key determinants of their function. bohrium.com

For instance, the substitution of proline with this compound in morphiceptin analogs has been explored to investigate the impact on biological activity. bohrium.com Furthermore, the incorporation of this cyclic β-amino acid into peptides has been shown to induce helical structures. researchgate.net

Investigation of New Biological Targets and Therapeutic Areas

While the antifungal properties of cispentacin, a naturally occurring (1R,2S)-2-aminocyclopentanecarboxylic acid, are well-documented, there is significant potential for derivatives of the (1S,2S)-enantiomer to exhibit activity against a range of other biological targets. researchgate.netnih.gov

Future research should aim to explore the therapeutic potential of this compound derivatives in areas such as:

Oncology: Altered amino acid metabolism is a hallmark of cancer, and targeting amino acid-metabolizing enzymes is a promising therapeutic strategy. exlibrisgroup.comuu.nl Derivatives of this compound could be designed as inhibitors of such enzymes.

Neuroscience: Given that other cyclic amino acid derivatives have shown potential as antidepressants, it is plausible that analogs of this compound could modulate neurotransmitter systems. nih.gov

Infectious Diseases: Beyond fungal infections, there is an opportunity to investigate the activity of these compounds against other pathogens, including bacteria and viruses.

Metabolic Diseases: The central role of acetyl-CoA, a metabolite linked to amino acid metabolism, in various cellular processes suggests that modulating these pathways could have therapeutic benefits in metabolic disorders. exlibrisgroup.com

The discovery that BAY 10-8888, an analog of cispentacin, inhibits isoleucyl-tRNA synthetase highlights the potential for these compounds to interfere with essential cellular processes like protein synthesis, a mechanism that could be exploited in various diseases. nih.gov

Integration with Emerging Technologies in Drug Discovery (e.g., DNA-Encoded Libraries)

The integration of this compound derivatives with cutting-edge drug discovery technologies can accelerate the identification of new lead compounds. DNA-encoded libraries (DELs), for example, allow for the screening of vast numbers of compounds against a biological target in a single experiment. nih.gov

Future directions in this domain include:

Incorporation into DELs: Developing synthetic methods to incorporate this compound and its derivatives into DNA-encoded libraries. This would enable the rapid screening of a large and diverse chemical space.

Ribosomal synthesis and display technologies: Exploring the use of genetic code expansion techniques to incorporate this non-canonical amino acid into peptides and proteins using ribosomal synthesis. researchgate.netnih.gov Technologies like mRNA display and phage display could then be used to select for binders to specific targets from these libraries. nih.gov

High-throughput screening: Utilizing the diverse libraries of this compound derivatives generated through novel synthetic routes for high-throughput screening against a wide array of biological targets.

Recent advancements have shown the feasibility of incorporating cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid, into peptides via ribosomal synthesis, opening up new avenues for creating and screening genetically-encoded libraries containing this unique building block. researchgate.netnih.gov

Q & A

Basic: What stereoselective synthesis methods are used to produce (1S,2S)-2-Aminocyclopentanecarboxylic acid?

Methodological Answer:

Stereoselective synthesis often involves chiral resolution or asymmetric catalysis. For instance, this compound can be synthesized via Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan, followed by reduction and hydrolysis steps to achieve the desired stereochemistry . Additionally, enzymatic resolution using β-amino acid-specific amidases or lipases has been employed to isolate enantiomerically pure forms, as demonstrated in the preparation of carbocyclic β-amino acids like cispentacin . Key steps include:

- Chiral Auxiliaries : Use of (18-crown-6)-2,3,11,12-tetracarboxylic acid for enantiomer separation during synthesis .

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (1S,2S) isomer .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis, often after derivatization with heavy atoms (e.g., bromine) .

- Chiral Chromatography : High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) like Cinchona alkaloid-based zwitterionic ion-exchangers or β-cyclodextrin columns. For example, enantiomers are resolved with a chiral selectivity factor (Sc) of 1.23 for trans-isomers .

- Circular Dichroism (CD) : Comparative CD spectra with known stereoisomers to validate optical activity .

Advanced: How does this compound enhance peptide nucleic acid (PNA) design?

Methodological Answer:

This β-amino acid is incorporated into PNAs to improve hybridization stability and address limitations of natural nucleobases:

- Base Replacement : Substitution of guanine with (1S,2S)-ACPC-linked bases (e.g., hypoxanthine) prevents secondary structure formation and enhances binding to cytosine .

- Fluorescent Probes : Conjugation with azobenzene derivatives increases fluorescence intensity by 100×, enabling real-time tracking of PNA-DNA interactions .

- Synthesis Protocol : Solid-phase peptide synthesis (SPPS) using Fmoc-protected (1S,2S)-ACPC monomers, with microwave-assisted coupling to improve yield .

Advanced: What advanced chromatographic techniques separate this compound from its stereoisomers?

Methodological Answer:

- Chiral Ligand-Exchange Chromatography (CLEC) : Uses Cu(II)-complexed CSPs (e.g., quinine-based columns) to resolve enantiomers via differential coordination .

- Ion-Pair HPLC : Mobile phases containing chiral ion-pair reagents (e.g., (+)-10-camphorsulfonic acid) achieve baseline separation with resolution (Rs) > 2.0 .

- Supercritical Fluid Chromatography (SFC) : CO₂-based mobile phases with chiral selectors (e.g., polysaccharide derivatives) reduce analysis time by 50% compared to traditional HPLC .

| Method | Stationary Phase | Selectivity Factor (Sc) |

|---|---|---|

| β-Cyclodextrin HPLC | β-CD bonded silica | 1.23 (trans-isomers) |

| Zwitterionic CSP | Quinine carbamate | 2.5–3.0 |

Advanced: How does the stereochemistry of this compound influence antifungal activity in drug design?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The cis-1,2-diaminocyclopentane scaffold mimics natural L-proline, enabling inhibition of fungal proline permeases. For example, cispentacin [(1R,2S)-isomer] shows IC₅₀ = 12 µM against Candida albicans .